Home > Products > Screening Compounds P138892 > 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide - 895011-24-2

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Catalog Number: EVT-2901947
CAS Number: 895011-24-2
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Fluoro-N-[4-(pyridin-4-yl)thia­zol-2-yl]benzamide

  • Compound Description: 4-Fluoro-N-[4-(pyridin-4-yl)thia­zol-2-yl]benzamide is a potent fungicidal agent. Its crystal structure reveals weak inter­molecular C—H⋯N and N—H⋯N hydrogen bonds. The molecule exhibits a dihedral angle of 4.3 (2)° between the pyridine and thiazole rings and a dihedral angle of 19.5 (3)° between the benzene and thiazole rings .

Almorexant

  • Compound Description: Almorexant is a dual antagonist of the orexin receptors OX1 and OX2, involved in regulating the sleep–wake cycle. It demonstrates efficacy in inducing and maintaining sleep in clinical investigations [, ]. Almorexant binds with high affinity to both human OX1 and OX2 receptors, exhibiting a competitive antagonism at OX1 and a noncompetitive-like, long-lasting antagonism at OX2 due to its slow dissociation rate from the receptor .

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: EMPA is a selective antagonist for the orexin receptor OX2, known for its role in regulating the sleep–wake cycle . EMPA demonstrates a high affinity for the OX2 receptor and effectively inhibits orexin-A-induced calcium responses in cells expressing OX2 .

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

  • Compound Description: SB-674042 is a selective antagonist for the orexin receptor OX1, known for its role in regulating the sleep–wake cycle . SB-674042 binds with high affinity to the OX1 receptor and exhibits potent antagonistic activity, blocking orexin-A-induced cellular responses .

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i)

  • Compound Description: Compound 7i is a chidamide derivative designed as a histone deacetylase (HDAC) inhibitor with enhanced Zn2+ chelating ability and selectivity . It exhibits moderate antiproliferative activity in cancer cell lines, specifically showing an IC50 of 3.29 μmol/L in Jurkat cells .

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

  • Compound Description: Compound 7j is another chidamide derivative, similar to compound 7i, designed as an HDAC inhibitor with improved Zn2+ chelating and selectivity properties . It demonstrates potent antiproliferative activity against cancer cell lines, particularly against Jurkat cells with an IC50 of 2.59 μmol/L .

2-((1E,3E)-4-(6-(methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol ([11C]PBB3) and 1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

  • Compound Description: [11C]PBB3 is a positron emission tomography (PET) tracer used for imaging tau pathologies in the human brain. Its limitations, including rapid metabolism and a short half-life, led to the development of [18F]PM-PBB3, an 18F-labeled analog with improved properties for clinical use .

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296) and 3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide (LY2795050)

  • Compound Description: LY2444296 and LY2795050 are relatively short-acting antagonists of the kappa (κ) opioid receptor. They effectively block grooming deficits induced by the κ-agonist salvinorin A in mice and demonstrate rapid anti-anhedonic effects .

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the chemokine receptor CXCR3, involved in inflammatory diseases . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands such as CXCL10 and CXCL11 .

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085/AMG-487, similar to VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative functioning as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and demonstrates inverse agonistic properties, effectively blocking the action of CXCR3 ligands such as CXCL10 and CXCL11 .

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands .

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

  • Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits high affinity for the human CXCR3 receptor and displays inverse agonistic properties, effectively blocking the action of CXCR3 ligands .

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

  • Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist of the chemokine receptor CXCR3 . It exhibits weaker inverse agonism at a constitutively active mutant of CXCR3 (CXCR3 N3.35A) compared to other noncompetitive antagonists, suggesting a potentially different mode of interaction with the receptor .

4-[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

  • Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that acts as a haem-mimetic, binding to sGC when its native haem is lost due to oxidation . It exhibits high affinity for haem-deficient sGC and protects it from degradation triggered by ubiquitination .

5-chloro-2-(5-chloro-thiophene-2-sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a haem-independent sGC activator, distinct from BAY 58-2667 in its mechanism of action . It activates sGC without requiring the presence of haem, offering an alternative approach to modulating sGC activity .

Zn‐protoporphyrin IX (Zn‐PPIX)

  • Compound Description: Zn‐PPIX is a haem-mimetic, similar to BAY 58-2667, capable of binding to sGC when its native haem is oxidized . It serves as an alternative haem-mimetic for activating sGC under conditions of haem deficiency .

5‐cyclopropyl‐2‐[1‐(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41‐2272)

  • Compound Description: BAY 41‐2272 is a haem-dependent sGC stimulator, distinct from BAY 58-2667 and HMR 1766 in its mechanism of action . It enhances sGC activity in the presence of haem, offering a distinct approach to modulating sGC function .

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

  • Compound Description: MPPA is a positive allosteric modulator (PAM) of the metabotropic glutamate subtype 5 (mGlu5) receptor . It exhibits biased PAM activity, showing stronger positive cooperativity with orthosteric agonists in specific signaling pathways like extracellular signal–regulated kinase 1/2 (ERK1/2) phosphorylation and Ca2+ mobilization compared to others .

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a PAM of the metabotropic glutamate subtype 5 (mGlu5) receptor with intrinsic agonist efficacy . It exhibits a long receptor residence time and high affinity, contributing to its potent allosteric modulation and agonist activity .

1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone [compound 2c]

  • Compound Description: Compound 2c is a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone and acts as a PAM of the metabotropic glutamate subtype 5 (mGlu5) receptor . It exhibits positive cooperativity with orthosteric agonists in various signaling pathways downstream of the mGlu5 receptor .

4-chloro-N-[[[3-fluoro-4-{[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]oxy}pyridin-4-yl}]-phenyl]carbamothioyl]benzamide (9c)

  • Compound Description: Compound 9c is an imidazole acyl urea derivative designed as a Raf kinase inhibitor . It exhibits potent inhibitory activity against Raf kinase, showing similar efficacy to Sorafenib, a known Raf kinase inhibitor .

N-[[[3-fluoro-4-{[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl}oxy]-phenyl]carbamothioyl]-3-(pyridin-3-yl) acrylamide (9d)

  • Compound Description: Compound 9d, similar to compound 9c, is an imidazole acyl urea derivative developed as a Raf kinase inhibitor . It exhibits potent inhibitory activity against Raf kinase, demonstrating comparable efficacy to Sorafenib .

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

  • Compound Description: This compound is a selective Bcl-2 inhibitor used for treating systemic lupus erythematosus (SLE), lupus nephritis, and Sjogren's syndrome . It selectively targets Bcl-2 anti-apoptotic proteins, offering a potential therapeutic approach for these autoimmune diseases .

[3H]8-Hydroxy-2-dipropylaminotetralin (8-OH-DPAT)

  • Compound Description: 8-OH-DPAT is a 5-hydroxytryptamine (5-HT)1A receptor agonist known for its high affinity and selectivity for the receptor . It is widely used as a pharmacological tool to investigate the role of the 5-HT1A receptor in various physiological and behavioral processes .

[3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY100,635)

  • Compound Description: WAY100,635 is a selective 5-HT1A receptor antagonist commonly used as a pharmacological tool to investigate the role of the 5-HT1A receptor . It exhibits high affinity and selectivity for the receptor and is valuable for understanding 5-HT1A receptor-mediated processes .
Overview

The compound 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a member of the benzothiazole family, which is characterized by its bicyclic structure comprising a benzene ring fused to a thiazole ring. This class of compounds is known for its diverse biological activities, making it significant in medicinal chemistry and drug development. The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its chemical properties and biological activity.

Source and Classification

This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur in its structure. The fluorine substituents on the benzothiazole and the pyridine rings enhance its biological activity, potentially influencing its pharmacological properties. It is synthesized for research purposes and may have applications in pharmaceuticals, particularly in developing agents with antimicrobial or anticancer properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves several steps:

  1. Preparation of 4-Fluoro-1,3-benzothiazole: This can be synthesized from 2-aminobenzenethiol and 4-fluorobenzoyl chloride under basic conditions.
  2. Formation of Benzamide: The reaction between 4-fluoro-1,3-benzothiazole and an appropriate amine (in this case, pyridin-3-ylmethylamine) can yield the desired benzamide derivative.
  3. Fluorination: If not already present, fluorination can be achieved through electrophilic aromatic substitution using fluorinating agents.

These reactions are typically conducted under controlled temperatures and conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for this compound is C13H10F2N3SC_{13}H_{10}F_{2}N_{3}S. Its structure features:

  • A benzamide group, which contributes to the compound's ability to interact with biological targets.
  • Two fluorine atoms, which increase lipophilicity and potentially enhance binding affinity to target proteins.
  • A pyridine ring, which may participate in hydrogen bonding or π-stacking interactions.

The InChI representation of the compound provides a unique identifier for computational chemistry applications:

InChI 1S C13H10F2N3S c14 10 5 4 9 16 12 18 15 10 13 19 17 6 8 2 1 3 11 19 7 8 h1 7H H 16 17 \text{InChI 1S C13H10F2N3S c14 10 5 4 9 16 12 18 15 10 13 19 17 6 8 2 1 3 11 19 7 8 h1 7H H 16 17 }
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  3. Reduction: Reduction reactions could convert the benzamide into amines or alcohols using reducing agents such as sodium borohydride.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Mechanism of Action

Process and Data

The mechanism of action of 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors. Benzothiazole derivatives are known to disrupt cellular processes by inhibiting enzyme activity associated with pathways like cell wall biosynthesis in bacteria.

Pharmacokinetic studies on similar compounds suggest that they exhibit favorable absorption, distribution, metabolism, and excretion profiles, which are essential for their potential therapeutic use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of this compound include:

  • Molecular Weight: Approximately 265.30 g/mol.
  • Solubility: Likely soluble in organic solvents but less so in water due to its hydrophobic nature.

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of electrophilic centers.

Data on melting point, boiling point, or specific heat capacity is not readily available but can be determined experimentally.

Applications

Scientific Uses

The applications of 3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide span various fields:

  1. Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its ability to inhibit specific biological targets.
  2. Chemical Research: Serves as a building block for synthesizing more complex compounds in drug discovery.
  3. Biological Studies: Useful in studying biochemical pathways involved in diseases like tuberculosis due to its structural similarity to known inhibitors.

Properties

CAS Number

895011-24-2

Product Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

IUPAC Name

3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4

InChI

InChI=1S/C20H13F2N3OS/c21-15-6-1-5-14(10-15)19(26)25(12-13-4-3-9-23-11-13)20-24-18-16(22)7-2-8-17(18)27-20/h1-11H,12H2

InChI Key

MAVSKAMEGSVKPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.